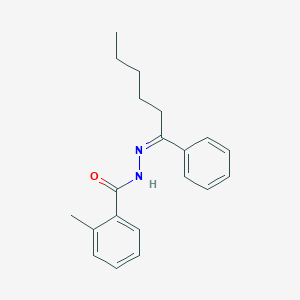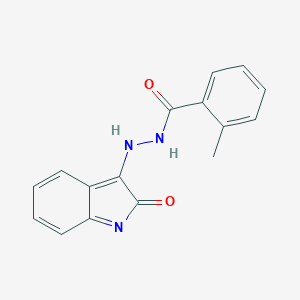![molecular formula C21H16N2O B326477 2-[1,1'-biphenyl]-4-yl-5-(3-methylphenyl)-1,3,4-oxadiazole](/img/structure/B326477.png)
2-[1,1'-biphenyl]-4-yl-5-(3-methylphenyl)-1,3,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[1,1'-biphenyl]-4-yl-5-(3-methylphenyl)-1,3,4-oxadiazole is an organic compound that belongs to the class of oxadiazoles Oxadiazoles are heterocyclic compounds containing an oxygen and two nitrogen atoms in a five-membered ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1,1'-biphenyl]-4-yl-5-(3-methylphenyl)-1,3,4-oxadiazole typically involves the cyclization of hydrazides with carboxylic acids or their derivatives. One common method is the reaction of biphenyl-4-carboxylic acid hydrazide with 3-methylbenzoic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions for several hours to ensure complete cyclization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and reaction time. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process. Additionally, purification techniques like recrystallization or chromatography are used to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-[1,1'-biphenyl]-4-yl-5-(3-methylphenyl)-1,3,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic rings, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.
Reduction: LiAlH4 in dry ether, NaBH4 in methanol or ethanol.
Substitution: Halogenation using bromine (Br2) or chlorine (Cl2), nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of halogenated or nitrated derivatives.
科学研究应用
2-[1,1'-biphenyl]-4-yl-5-(3-methylphenyl)-1,3,4-oxadiazole has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a fluorescent probe or sensor due to its photophysical properties.
Medicine: Studied for its potential pharmacological activities, such as antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of organic light-emitting diodes (OLEDs) and other electronic devices due to its electron-transporting properties.
作用机制
The mechanism of action of 2-[1,1'-biphenyl]-4-yl-5-(3-methylphenyl)-1,3,4-oxadiazole depends on its specific application. In medicinal chemistry, the compound may interact with various molecular targets, such as enzymes or receptors, to exert its biological effects. The exact pathways involved can vary, but common mechanisms include inhibition of enzyme activity, modulation of receptor signaling, and induction of apoptosis in cancer cells.
相似化合物的比较
Similar Compounds
- 2-(Biphenyl-4-yl)-5-phenyl-1,3,4-oxadiazole
- 2-(Biphenyl-4-yl)-5-(4-methylphenyl)-1,3,4-oxadiazole
- 2-(Biphenyl-4-yl)-5-(2-methylphenyl)-1,3,4-oxadiazole
Uniqueness
2-[1,1'-biphenyl]-4-yl-5-(3-methylphenyl)-1,3,4-oxadiazole is unique due to the specific positioning of the methyl group on the phenyl ring, which can influence its chemical reactivity and physical properties. This structural variation can lead to differences in its electronic properties, making it suitable for specific applications in materials science and medicinal chemistry.
属性
分子式 |
C21H16N2O |
|---|---|
分子量 |
312.4 g/mol |
IUPAC 名称 |
2-(3-methylphenyl)-5-(4-phenylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C21H16N2O/c1-15-6-5-9-19(14-15)21-23-22-20(24-21)18-12-10-17(11-13-18)16-7-3-2-4-8-16/h2-14H,1H3 |
InChI 键 |
RFBYSQYMASJXEI-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC(=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
规范 SMILES |
CC1=CC(=CC=C1)C2=NN=C(O2)C3=CC=C(C=C3)C4=CC=CC=C4 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


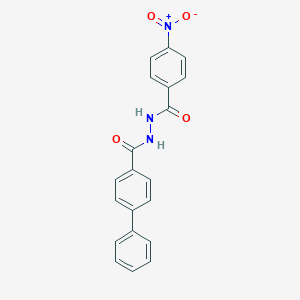
![Methyl 4-{2-[(2-nitrophenyl)carbonyl]hydrazinyl}-4-oxobutanoate](/img/structure/B326397.png)
![Methyl 4-[2-(3-methylbenzoyl)hydrazino]-4-oxobutanoate](/img/structure/B326398.png)
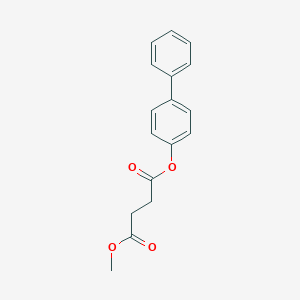
![Methyl 4-[2-(4-nitrophenyl)hydrazinyl]-4-oxobutanoate](/img/structure/B326402.png)
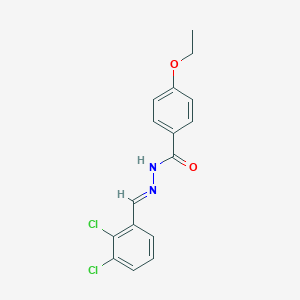
![4-[Bis(4,4-dimethyl-2,6-dioxocyclohexyl)methyl]-2-methoxyphenyl acetate](/img/structure/B326409.png)

![N'-[(5-nitro-2-furyl)methylene]-4-biphenylcarbohydrazide](/img/structure/B326414.png)

![N-[4-(azepan-1-ylsulfonyl)phenyl]acetamide](/img/structure/B326418.png)
